6-Fluoro-1-methylisoquinolin-5-amine
Description
6-Fluoro-1-methylisoquinolin-5-amine is a fluorinated isoquinoline derivative characterized by a fluorine atom at position 6, a methyl group at position 1, and an amine group at position 5. The fluorine substituent enhances binding affinity and metabolic stability, while the methyl group may improve lipophilicity, influencing blood-brain barrier penetration.
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
6-fluoro-1-methylisoquinolin-5-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-7-2-3-9(11)10(12)8(7)4-5-13-6/h2-5H,12H2,1H3 |
InChI Key |
KCNVQVPJJGWRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- [(18)F]-MK-6240: Demonstrated >100-fold selectivity for NFTs over amyloid-β plaques, critical for Alzheimer’s diagnostics . The fluorine-18 isotope enables PET imaging, suggesting that fluorinated isoquinolines like this compound could be radiolabeled for similar applications.
- 6-Methoxyquinolin-5-amine: The methoxy group’s electron-donating nature contrasts with fluorine’s electronegativity, highlighting how substituent choice modulates electronic properties and target engagement.
- Hydrochloride Salts: underscores the utility of salt forms in optimizing solubility, a consideration for refining the pharmacokinetics of this compound.
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